molecular formula C13H16N2O6 B2923392 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid CAS No. 2248401-62-7

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid

Cat. No. B2923392
CAS RN: 2248401-62-7
M. Wt: 296.279
InChI Key: GSRWCJACOKQXHM-UHFFFAOYSA-N
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Description

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid, also known as MNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNA is a nitroaromatic compound that has been extensively studied for its ability to act as a redox-active molecule, which makes it a useful tool in a range of biochemical and physiological experiments. In

Mechanism Of Action

The mechanism of action of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid involves its ability to undergo reversible redox reactions. 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid can donate or accept electrons, which allows it to act as an electron shuttle between biological molecules. This property makes 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid a useful tool for studying electron transfer reactions and oxidative stress in biological systems.
Biochemical and Physiological Effects:
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid has been shown to have a range of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid can protect cells from oxidative stress and apoptosis, which makes it a potential therapeutic agent for various diseases. Additionally, 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid has been shown to have anti-inflammatory effects and can inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid in lab experiments is its ability to act as a redox-active molecule, which makes it a useful tool for studying electron transfer reactions and oxidative stress in biological systems. Additionally, 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid is relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one limitation of using 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid is its potential toxicity at high concentrations, which can limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research involving 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid. One area of interest is the development of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid-based therapies for various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid and its effects on various biological systems. Finally, there is potential for the development of new redox-active molecules based on the structure of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid, which could have unique properties and applications in scientific research.

Synthesis Methods

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-nitrobenzoic acid with isobutyl chloroformate, followed by the addition of methylamine. The resulting compound is then purified using column chromatography to obtain pure 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid. The yield of this process is typically around 50%, and the purity of the final product can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid has been used in a wide range of scientific research applications due to its unique properties. One of the primary uses of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid is as a redox-active molecule for studying electron transfer reactions in biological systems. 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid can act as an electron donor or acceptor, which makes it a useful tool for studying various biological processes such as photosynthesis, respiration, and oxidative stress.

properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14(4)10-6-5-8(15(19)20)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRWCJACOKQXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl](methyl)amino}-5-nitrobenzoic acid

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